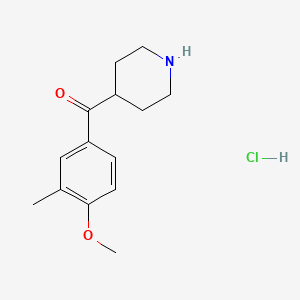

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxy-3-methylphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-10-9-12(3-4-13(10)17-2)14(16)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKHJDXKJUGABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 4-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(4-Hydroxy-3-methylbenzoyl)piperidine.

Reduction: Formation of 4-(4-Methoxy-3-methylbenzyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its benzoyl and piperidine moieties are recognized for their biological activity, particularly in the development of drugs targeting various receptors and enzymes.

- Enzyme Inhibition : Research indicates that derivatives of piperidine, including this compound, can act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Studies have shown that piperidine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride demonstrated significant cytotoxic effects against breast and colorectal cancer cell lines .

2. Mechanisms of Action

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains, showing effectiveness at low concentrations .

- Anticancer Mechanisms : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific signaling pathways that regulate cell survival and proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of piperidine derivatives:

- Study on Anticancer Efficacy : A study assessed the effects of multiple piperidine derivatives on human cancer cell lines, revealing that certain compounds led to a marked decrease in cell viability through apoptosis induction .

- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by inhibiting beta-secretase activity, which is crucial in Alzheimer's disease pathogenesis .

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

- Electron-Donating vs. Withdrawing Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound are electron-donating, which may enhance stability against hydrolysis compared to electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) .

Solubility and Lipophilicity :

- Biological Implications: Phenoxy-linked compounds (e.g., CAS 3202-35-5) exhibit different binding kinetics compared to benzoyl derivatives due to conformational flexibility . Piperidine rings with bulkier substituents (e.g., diphenylmethoxy in ) may face steric hindrance in enzyme interactions .

Stability and Toxicity Trends

- Hydrolytic Stability : Methoxy and methyl groups in the target compound may slow degradation compared to nitro or chloro analogs, which are prone to nucleophilic substitution .

- Acute Toxicity: Limited data suggest that chloro and nitro derivatives are more acutely toxic than methoxy/methyl-substituted compounds, though specific LD₅₀ values are unavailable .

Regulatory and Environmental Considerations

- Regulatory Status : Most analogs, including the target compound, lack comprehensive regulatory profiles in the provided evidence. However, nitro and chloro derivatives are often subject to stricter controls due to environmental persistence .

- Environmental Impact : Methoxy groups may enhance biodegradability compared to halogenated analogs, but data gaps persist .

Biologische Aktivität

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoyl moiety, which includes a methoxy and methyl group. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets and contributes to its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors, particularly in the context of cancer treatment and neurological disorders.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly those linked to cancer progression.

- Receptor Binding : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the benzoyl moiety can significantly alter the biological activity of piperidine derivatives. For instance, the presence of methoxy and methyl groups enhances lipophilicity and receptor affinity, leading to improved potency against specific targets.

| Compound Variation | IC50 (µM) | Biological Target |

|---|---|---|

| Parent Compound | 50 | Cancer Cells |

| Methoxy Substituted | 30 | Choline Transporter |

| Methyl Substituted | 25 | Enzyme Inhibitor |

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.

Case Studies:

- Antiproliferative Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects on human breast (MDA-MB-231 and MCF-7) and ovarian (COV318) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM. This suggests that it may inhibit cancer cell growth effectively while sparing non-cancerous cells .

- Mechanism Exploration : Molecular docking studies indicated that the compound binds competitively to target enzymes, suggesting a reversible mode of action. This behavior is essential for developing therapeutic agents that require precise modulation of enzyme activity .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This aspect warrants further investigation to elucidate its role in treating neurodegenerative diseases .

Q & A

Q. How can researchers design a robust synthetic route for 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride?

Methodology :

- Step 1 : Start with 4-methoxy-3-methylbenzoic acid. Activate the carboxylic acid using coupling agents like EDC/HOBt to form an acyl chloride intermediate.

- Step 2 : React the acyl chloride with piperidine in anhydrous dichloromethane (DCM) under nitrogen to form the benzoyl-piperidine adduct.

- Step 3 : Hydrochloride salt formation: Treat the freebase with HCl gas in diethyl ether to precipitate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Use column chromatography (silica gel, eluent: DCM/MeOH) for purification .

Q. What purification techniques are recommended for isolating high-purity this compound?

Methodology :

- Recrystallization : Use a solvent system like ethanol/water (8:2) to recrystallize the crude product.

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for analytical purity checks.

- Validation : Confirm purity via NMR (absence of impurity peaks) and mass spectrometry (expected m/z for [M+H]+) .

Q. How should researchers handle stability issues during storage of this compound?

Methodology :

- Storage : Store in airtight, light-resistant containers under inert gas (argon) at –20°C.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways (e.g., hydrolysis of the methoxy group).

- Preventive Measures : Add stabilizers like BHT (0.01% w/w) to inhibit oxidation .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?

Methodology :

- Solubility Profiling : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C. Measure solubility via UV-Vis spectroscopy.

- Molecular Dynamics (MD) Simulation : Model solvent interactions using software like Gaussian or GROMACS to predict solubility trends.

- Empirical Validation : Cross-check experimental data with computational predictions to identify outliers (e.g., unexpected hydrogen bonding in non-polar solvents) .

Q. What advanced spectroscopic methods are suitable for resolving stereochemical ambiguities in the benzoyl-piperidine moiety?

Methodology :

- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: acetone/hexane) to determine absolute configuration.

- NOESY NMR : Detect spatial proximity between the methoxy group and piperidine protons to infer conformation.

- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) spectra with DFT-simulated spectra for chiral centers .

Q. How can researchers address discrepancies in reported acute toxicity values across studies?

Methodology :

- Meta-Analysis : Compile LD₅₀ data from OECD Guideline 423 (acute oral toxicity) and in vitro cytotoxicity assays (e.g., HepG2 cell viability).

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to standardize EC₅₀ values.

- Species-Specific Factors : Adjust for metabolic differences using allometric scaling (mouse-to-human extrapolation) .

Q. What strategies optimize catalytic efficiency in derivatization reactions of this compound?

Methodology :

- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated systems for hydrogenation or cross-coupling reactions.

- DOE (Design of Experiments) : Vary temperature (50–120°C), pressure (1–5 bar H₂), and catalyst loading (1–10 mol%) to maximize yield.

- Kinetic Analysis : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Methodological Challenges & Solutions

Q. How to mitigate byproduct formation during benzoylation of piperidine?

Solution :

- Protection/Deprotection : Protect the piperidine nitrogen with Boc groups before acylation, then deprotect with TFA.

- Temperature Control : Maintain reaction temperature below 0°C to suppress side reactions (e.g., over-acylation).

- Workup Optimization : Quench unreacted acyl chloride with aqueous NaHCO₃ and extract impurities with ethyl acetate .

Q. What computational tools predict ecological risks of this compound?

Solution :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log Kow).

- Molecular Docking : Simulate binding to environmental receptors (e.g., soil enzymes) using AutoDock Vina.

- Field Studies : Validate predictions with microcosm experiments assessing soil mobility and aquatic toxicity .

Q. How to validate conflicting data on its inhibitory activity against specific enzymes?

Solution :

- Enzyme Assay Standardization : Use recombinant enzymes (e.g., CYP3A4) under controlled conditions (pH 7.4, 37°C).

- IC₅₀ Determination : Perform dose-response curves with triplicate measurements and statistical validation (p < 0.05).

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.